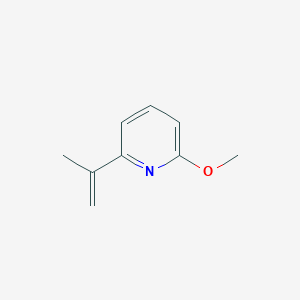
5-ブロモフラン-2-カルボン酸
概要
説明
5-Bromofuran-2-carboxylic acid is an organic compound with the molecular formula C₅H₃BrO₃. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a carboxylic acid group at the 2-position.
科学的研究の応用
5-Bromofuran-2-carboxylic acid has several applications in scientific research:
作用機序
Target of Action
The primary target of 5-Bromofuran-2-carboxylic acid is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.
Mode of Action
5-Bromofuran-2-carboxylic acid interacts with its target, COX-2, through a process known as molecular docking . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by 5-Bromofuran-2-carboxylic acid affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, 5-Bromofuran-2-carboxylic acid reduces the production of these signaling molecules, potentially alleviating symptoms of inflammation and pain .
Result of Action
The molecular and cellular effects of 5-Bromofuran-2-carboxylic acid’s action primarily involve the reduction of prostaglandin production . This can lead to a decrease in inflammation and pain signaling, potentially providing relief from symptoms associated with these physiological processes .
Action Environment
The action, efficacy, and stability of 5-Bromofuran-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s synthesis involves environmentally friendly and cost-effective protocols, starting with α-bromination of readily accessible furan-2-carboxylates . Furthermore, the presence of alcohols is necessary for the palladium-catalyzed reductive homocoupling reactions that lead to the formation of the compound . These factors can affect the compound’s availability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
5-Bromofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of furan-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-bromofuran-2-carboxylic acid may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and safety .
化学反応の分析
Types of Reactions
5-Bromofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the bromine atom.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Products include azido-furan-2-carboxylic acid or cyano-furan-2-carboxylic acid.
Reduction: Products include furan-2-carboxaldehyde or furan-2-methanol.
Oxidation: Products include furan-2,5-dicarboxylic acid.
類似化合物との比較
Similar Compounds
- 5-Chlorofuran-2-carboxylic acid
- 5-Iodofuran-2-carboxylic acid
- 5-Methylfuran-2-carboxylic acid
Uniqueness
5-Bromofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
特性
IUPAC Name |
5-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQHZDUDUCGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207218 | |
| Record name | 5-Bromo-2-furanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream flakes; [Acros Organics MSDS] | |
| Record name | 5-Bromo-2-furancarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
585-70-6 | |
| Record name | 5-Bromo-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-furanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 585-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-furanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-furanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of compounds derived from 5-Bromofuran-2-carboxylic acid influence their activity as potential enzyme inhibitors?
A: Research suggests that the structure of compounds derived from 5-Bromofuran-2-carboxylic acid significantly impacts their ability to inhibit enzymes like methionine aminopeptidase (MetAP1) []. Specifically, studies comparing furoic acid analogs to thiophene analogs found that the furoic acid derivatives demonstrated selectivity for the Mn(II) form of MetAP1 []. This suggests that the presence of the furan ring, as opposed to a thiophene ring, contributes to both the potency and selectivity of these compounds. Molecular modeling studies further support this, providing insights into the structural elements responsible for these interactions [].
Q2: Can 5-Bromofuran-2-carboxylic acid be used as a building block for synthesizing other potentially bioactive compounds?
A: Yes, 5-Bromofuran-2-carboxylic acid serves as a versatile building block in organic synthesis. For example, it can be reacted with isoniazid to yield N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide []. This reaction utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature []. This highlights the potential of 5-Bromofuran-2-carboxylic acid to generate new compounds with potential biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


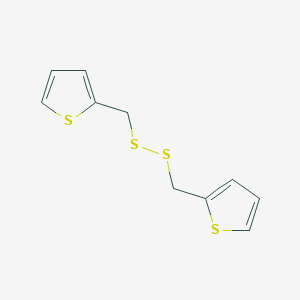



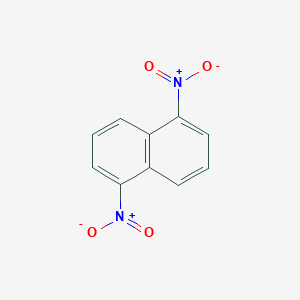
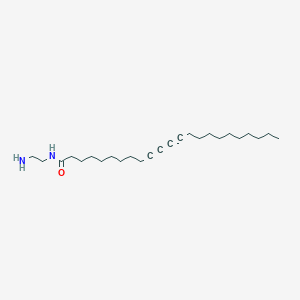


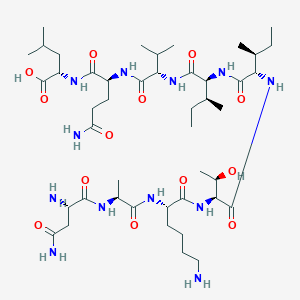
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)


